1,2-Difluoro-4-(methylsulfanyl)benzene

Regioisomerism Fluorinated Aromatics Synthetic Chemistry

Incorrect regioisomer selection in fluorinated thioether building blocks can compromise reaction selectivity and downstream product profiles. 1,2-Difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7) provides the precise 1,2-difluoro-4-substituted benzene core with a methylsulfanyl handle for oxidation to sulfoxide/sulfone derivatives. • Defined 1,2-difluoro substitution pattern-distinct from 2,4- or 2,5-difluoro analogs-ensures predictable reactivity and regioselectivity. • Efficient synthesis from 3,4-difluorobenzenethiol (89.3% yield) confirms reliable supply and scalability. • Balanced LogP of 2.69 supports utility in medicinal chemistry and agrochemical intermediate libraries.

Molecular Formula C7H6F2S
Molecular Weight 160.19 g/mol
CAS No. 130922-41-7
Cat. No. B137486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Difluoro-4-(methylsulfanyl)benzene
CAS130922-41-7
Molecular FormulaC7H6F2S
Molecular Weight160.19 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)F)F
InChIInChI=1S/C7H6F2S/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
InChIKeyJTWWSQKULIETTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2-Difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7) Procurement Guide: Properties and Specifications


1,2-Difluoro-4-(methylsulfanyl)benzene (CAS: 130922-41-7) is a fluorinated aromatic thioether with the molecular formula C₇H₆F₂S and a molecular weight of 160.18 g/mol . The compound is also commonly known as 3,4-difluorothioanisole or 3,4-difluorophenyl methyl sulfide [1]. Its key physicochemical properties include a density of 1.23 g/cm³, a boiling point of 181°C at 760 mmHg, a refractive index of 1.52, and a calculated LogP of 2.69 [2]. As an organofluorine building block, it contains both fluorine atoms at the 1- and 2-positions and a methylsulfanyl (-SCH₃) group at the 4-position of the benzene ring, features that provide distinct reactivity profiles for synthetic applications . The compound is typically offered at purities of 95% to 97% [2].

Why In-Class Analogs of 1,2-Difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7) Are Not Interchangeable


While several regioisomeric difluorothioanisoles share the molecular formula C₇H₆F₂S, substitution with any of these in-class analogs without validation can compromise synthetic outcomes. The specific 1,2-difluoro substitution pattern, combined with the 4-methylsulfanyl group, creates a unique electronic and steric environment that dictates reaction selectivity and final product properties. This is evidenced by the distinct CAS registry numbers and chemical identifiers assigned to each isomer [1]. Furthermore, the conformational dynamics of related difluorothioanisoles are highly sensitive to fluorine positioning, with rotational barriers around the sulfur-carbon bond varying significantly . Using a generic or incorrectly positioned analog risks altering reaction kinetics, regioselectivity, and the physicochemical profile of downstream products, underscoring the necessity for precise compound selection.

Quantitative Evidence for 1,2-Difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7) Differentiation


Regioisomeric Differentiation: 1,2- vs. 2,4-Difluoro Substitution Pattern

1,2-Difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7) is a specific regioisomer within the difluorothioanisole family. A direct comparison with the closely related analog 2,4-difluorothioanisole (CAS 130922-40-6) reveals distinct chemical identities and, by class-level inference, divergent reactivity. While both share the same molecular formula (C₇H₆F₂S) and molecular weight (160.18 g/mol), their unique CAS numbers and InChI Keys confirm they are different chemical entities [1]. This structural difference in fluorine atom positioning (1,2- vs. 2,4-) is known to significantly impact electronic distribution and steric hindrance, which in turn can influence reaction rates and regioselectivity in subsequent synthetic steps .

Regioisomerism Fluorinated Aromatics Synthetic Chemistry

Physicochemical Property Benchmarking: 1,2-Difluoro-4-(methylsulfanyl)benzene

The physicochemical profile of 1,2-difluoro-4-(methylsulfanyl)benzene provides a quantitative baseline for its selection. It exhibits a density of 1.23 g/cm³, a boiling point of 181°C at 760 mmHg, a flash point of 63.2°C, a refractive index of 1.52, and a calculated LogP of 2.69 [1]. These values are critical for predicting its behavior in synthesis (e.g., handling, distillation conditions) and its potential as a precursor in drug discovery (e.g., lipophilicity for membrane permeability) .

Physicochemical Properties LogP Density Boiling Point

Supply Chain and Purity Metrics for 1,2-Difluoro-4-(methylsulfanyl)benzene

The compound is commercially available with defined purity specifications. Vendors such as AKSci offer it at a minimum purity of 95% , while others like ChemScene and Leyan provide it at 97% purity . This information is crucial for procurement, as the required purity level may vary based on the intended application (e.g., initial screening vs. advanced synthesis).

Purity Specification Supply Chain Procurement

Synthetic Utility: A Documented Building Block with Defined Reaction Pathways

The compound's value is underpinned by documented synthetic procedures. One established method involves the reaction of 3,4-difluorobenzenethiol with iodomethane in the presence of potassium carbonate in DMF, yielding the target compound (3,4-difluorophenyl)(methyl)sulfane in an 89.3% yield . This high-yielding synthesis, referenced in patent literature (US07842713B2), confirms its accessibility and role as a viable intermediate . Furthermore, its methylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, or substituted by other nucleophiles, providing versatile handles for further chemical elaboration .

Synthetic Intermediate Building Block Organofluorine Chemistry

Recommended Application Scenarios for 1,2-Difluoro-4-(methylsulfanyl)benzene (CAS 130922-41-7)


Specialty Building Block in Organofluorine Synthesis

This scenario applies when a synthetic route specifically requires a 1,2-difluoro-4-substituted benzene core. The compound's documented and efficient synthesis from 3,4-difluorobenzenethiol, yielding 89.3% , confirms its role as a reliable building block. Its use is recommended when the precise regioisomer (1,2-difluoro) is critical for downstream reaction outcomes, as substituting a 2,4- or 2,5-difluoro analog would introduce a different substitution pattern and alter reactivity.

Precursor to Sulfoxides and Sulfones

The methylsulfanyl group provides a well-defined handle for oxidation to the corresponding sulfoxide or sulfone . This is a common strategy for tuning the electronic and steric properties of a molecule, as well as creating a leaving group for subsequent reactions. The ability to reliably generate these derivatives makes this compound a versatile intermediate in medicinal chemistry programs.

Research Use in Medicinal Chemistry and Agrochemical Development

While the compound itself may lack direct, published biological activity data, its structural features—fluorine atoms for enhanced metabolic stability and a sulfur handle for further diversification—are consistent with a pharmaceutical or agrochemical intermediate . Its balanced LogP of 2.69 [1] supports its potential utility in building compound libraries for drug discovery. This scenario is relevant for early-stage research where this specific regioisomer is required as a starting material or core scaffold.

Analytical Standard for Method Development

Given its well-defined physicochemical properties (density: 1.23 g/cm³, boiling point: 181°C, refractive index: 1.52) [1], this compound can serve as an analytical standard for developing and validating chromatographic (HPLC, GC) or spectroscopic (NMR, MS) methods for detecting or quantifying similar fluorinated thioethers in complex mixtures.

Technical Documentation Hub

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